

# Quantifying Brain TSPO Occupancy of (R)-ONO-2952: Application Notes and Protocols

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## Compound of Interest

Compound Name: (R)-ONO-2952

Cat. No.: B10829530

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying the brain occupancy of the novel 18-kDa translocator protein (TSPO) antagonist, **(R)-ONO-2952**. This document is intended for researchers, scientists, and drug development professionals engaged in the study of TSPO as a therapeutic target for stress-related and neurological disorders.

**(R)-ONO-2952** is the R-enantiomer of ONO-2952, a potent and selective antagonist for TSPO. [1] It has demonstrated anti-stress effects in preclinical models, which are associated with its ability to inhibit neurosteroid accumulation and noradrenaline release in the brain. [2][3] Accurate quantification of its binding to TSPO in the brain is crucial for understanding its pharmacokinetic and pharmacodynamic relationship and for guiding clinical dose selection.

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and in vivo brain occupancy of **(R)-ONO-2952**.

Table 1: In Vitro Binding Affinity of ONO-2952 for TSPO

Species	Protein Source	Radioligand	Competitor	K <sub>i</sub> (nM)	Reference
Rat	Brain membrane	[ <sup>3</sup> H]PK 11195	ONO-2952	0.330	[2]
Human	IMR-32 cell membrane	[ <sup>3</sup> H]PK 11195	ONO-2952	9.30	[2]

Table 2: In Vivo Brain TSPO Occupancy of ONO-2952 in Rats

Oral Dose (mg/kg)	Brain TSPO Occupancy	Pharmacological Effect	Reference
0.3	> 50%	Suppression of restraint stress-induced defecation	[2][3]
1.0	> 50%	Suppression of conditioned fear stress-induced freezing behavior	[2]

 Table 3: Brain TSPO Occupancy of ONO-2952 in Healthy Humans (PET Study with [<sup>11</sup>C]PBR28)

Single Oral Dose (mg)	Mean TSPO Occupancy (Whole Brain)	Reference
6	~20%	[4]
20	~50%	[4]
60	~75%	[4]
200	Approaching saturation	[4]

## Experimental Protocols

### Protocol 1: In Vitro Competitive Radioligand Binding Assay for TSPO

This protocol describes a method to determine the binding affinity ( $K_i$ ) of **(R)-ONO-2952** for TSPO using a competitive radioligand binding assay.

#### Materials:

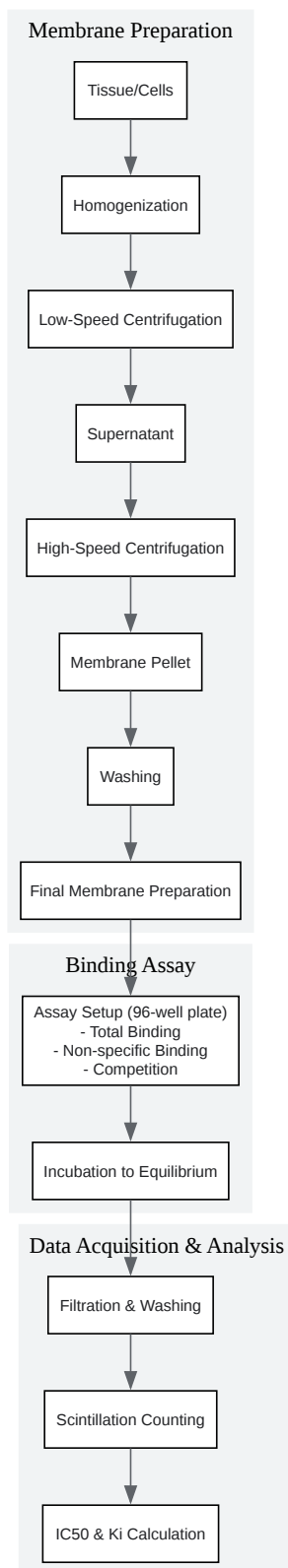
- Membrane Preparation: Brain tissue from rats or human cell lines expressing TSPO (e.g., IMR-32).
- Radioligand: [<sup>3</sup>H]PK 11195 (a commonly used high-affinity TSPO radioligand).
- Competitor: **(R)-ONO-2952**.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters.
- Cell harvester and liquid scintillation counter.

#### Procedure:

- Membrane Preparation:
  - Homogenize tissue or cells in ice-cold assay buffer.
  - Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
  - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
  - Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Assay:
  - In a 96-well plate, set up the following in triplicate:
    - Total Binding: Membrane preparation, [<sup>3</sup>H]PK 11195 (at a concentration near its  $K_d$ ), and assay buffer.
    - Non-specific Binding (NSB): Membrane preparation, [<sup>3</sup>H]PK 11195, and a high concentration of unlabeled PK 11195 (e.g., 10  $\mu$ M).
    - Competition: Membrane preparation, [<sup>3</sup>H]PK 11195, and varying concentrations of **(R)-ONO-2952**.
  - Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration and Counting:
  - Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the **(R)-ONO-2952** concentration.
  - Determine the  $IC_{50}$  (the concentration of **(R)-ONO-2952** that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.



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Workflow for In Vitro TSPO Binding Assay.

## Protocol 2: Quantifying Brain TSPO Occupancy using Positron Emission Tomography (PET)

This protocol outlines the methodology for a human PET study to quantify brain TSPO occupancy by **(R)-ONO-2952** using the radioligand [<sup>11</sup>C]PBR28.[4]

Study Design:

- An open-label, single-dose study in healthy adult subjects.[4]
- Each subject undergoes two PET scans: a baseline scan and a second scan 24 hours after a single oral dose of **(R)-ONO-2952**. [4]
- Multiple dose cohorts are included to determine the dose-occupancy relationship.[4]

Procedure:

- Subject Screening:
  - Screen healthy volunteers for inclusion and exclusion criteria.
  - Perform genotyping for the TSPO gene polymorphism (rs6971), as it affects the binding affinity of second-generation TSPO radioligands like [<sup>11</sup>C]PBR28.
- PET Scan Acquisition:
  - Baseline Scan:
    - Position the subject in the PET scanner.
    - Acquire a dynamic PET scan for a specified duration (e.g., 90-120 minutes) following the intravenous bolus injection of [<sup>11</sup>C]PBR28.
    - Perform arterial blood sampling throughout the scan to measure the arterial input function (the concentration of the radioligand in arterial plasma over time).

- Drug Administration:
  - Administer a single oral dose of **(R)-ONO-2952**.
- Post-dose Scan:
  - Perform a second PET scan at a specified time after drug administration (e.g., 24 hours).[4]
  - Repeat the dynamic scanning and arterial blood sampling procedures as in the baseline scan.
- Data Analysis:
  - Image Reconstruction and Processing:
    - Reconstruct the dynamic PET data.
    - Co-register the PET images with the subject's anatomical MRI scan.
    - Delineate regions of interest (ROIs) on the MRI.
  - Kinetic Modeling:
    - Use a two-tissue compartment model with the arterial input function to derive the regional distribution volume ( $V_{T\_}$ ) of [ $^{11}\text{C}$ ]PBR28.[4]
  - Occupancy Calculation (Lassen Plot Method):
    - The Lassen plot is used to estimate the non-displaceable binding ( $V_{ND\_}$ ) and occupancy.
    - Plot  $V_{T\_}$  (post-dose) against  $V_{T\_}$  (baseline) for all ROIs.
    - The slope of the regression line represents 1 minus the occupancy.
    - The x-intercept of the regression line provides an estimate of  $V_{ND\_}$ .
    - Occupancy (%) =  $(1 - \text{slope}) * 100$

- Binding Potential Calculation:
  - The binding potential relative to the non-displaceable volume (BP\_ND\_) can be calculated as:  $BP\_ND\_ = (V\_T\_ - V\_ND\_ ) / V\_ND\_$ .[\[4\]](#)
  - TSPO occupancy can then be calculated as the percentage change in BP\_ND\_ from baseline to the post-dose scan.[\[4\]](#)

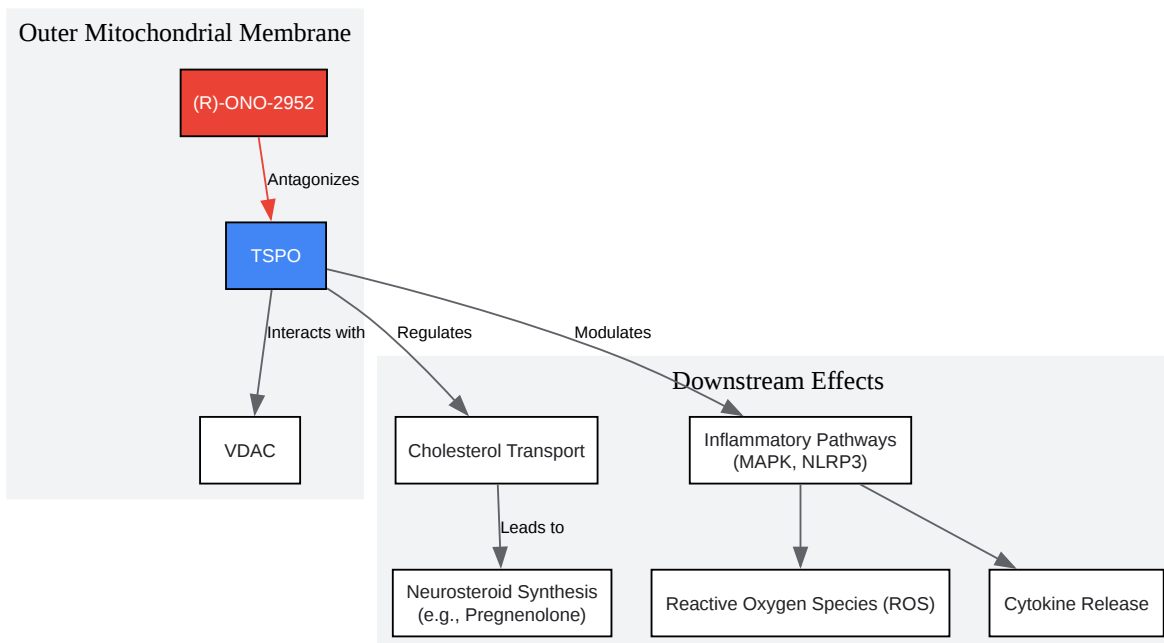
Workflow for PET Imaging to Quantify TSPO Occupancy.

## TSPO Signaling Pathway

TSPO is located on the outer mitochondrial membrane and is involved in several cellular processes.[\[5\]](#) Its activation or inhibition can modulate downstream signaling pathways.

TSPO is a key component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane. A primary function of this complex is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. These neurosteroids can then allosterically modulate neurotransmitter receptors, such as GABA\_A receptors.

Furthermore, TSPO is implicated in the modulation of inflammatory responses.[\[6\]](#) In activated microglia, TSPO expression is upregulated.[\[6\]](#) It interacts with pathways such as MAPK and the NLRP3 inflammasome, influencing the production and release of cytokines and reactive oxygen species (ROS).[\[6\]](#)[\[7\]](#) By antagonizing TSPO, **(R)-ONO-2952** can inhibit the excessive activation of these pathways under stress conditions.



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Simplified TSPO Signaling Pathway.

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